4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine
Description
The compound 4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine is a heterocyclic molecule featuring a 2,5-dimethylpyrrole core substituted at the 1-position with a 3-(trifluoromethyl)phenyl group and at the 3-position with a 2-aminothiazole moiety. This structure combines electron-rich (pyrrole) and electron-deficient (trifluoromethylphenyl) regions, which may influence its physicochemical and biological properties. While the hydrochloride salt of this compound has been cataloged (Ref: 10-F643495), commercial availability is currently discontinued .
Key structural attributes include:
- Pyrrole ring: 2,5-Dimethyl substitution enhances steric bulk and modulates electronic properties.
- Trifluoromethylphenyl group: Introduces strong electron-withdrawing effects and lipophilicity.
- Thiazol-2-amine: A bioisostere for pyrimidines or purines, often associated with biological activity.
Properties
IUPAC Name |
4-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3S/c1-9-6-13(14-8-23-15(20)21-14)10(2)22(9)12-5-3-4-11(7-12)16(17,18)19/h3-8H,1-2H3,(H2,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJJOEGWHJLWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: C14H15F3N2S
- Molecular Weight: 300.34 g/mol
- IUPAC Name: this compound
The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Pharmacological Activities
The biological activity of this compound has been investigated in various studies, revealing several key pharmacological effects:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrole and thiazole have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. A study highlighted that 4-(2,5-dimethylpyrrole) derivatives increased monoclonal antibody production while suppressing cell growth in cancer models .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of Key Kinases: Similar compounds have been shown to inhibit kinases involved in cell signaling pathways critical for cancer progression.
- Modulation of Glycosylation: The compound may affect glycosylation patterns of proteins, which is crucial in monoclonal antibody efficacy .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Monoclonal Antibody Production:
- Inhibition Studies:
Data Table: Biological Activities and IC50 Values
Comparison with Similar Compounds
Structural Analog 1: 4-(1,2,5-Trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine
- Molecular formula : C₁₀H₁₃N₃S
- Molecular weight : 207.29 g/mol .
- Key differences: Replaces the trifluoromethylphenyl group with a 1,2,5-trimethylpyrrole.
- Synthesis: Not explicitly detailed in the provided evidence, but pyrrole-thiazole hybrids are typically synthesized via condensation of substituted pyrrole-carbaldehydes with thioureas or thioamides .
Structural Analog 2: 4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine
- Molecular formula : C₁₆H₁₇N₃OS
- Molecular weight : 299.40 g/mol .
- Key differences :
- Substitutes the 3-(trifluoromethyl)phenyl group with a 4-methoxyphenyl moiety.
- Methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group. This may alter π-π stacking interactions in biological targets.
- Biological relevance : Thiazole analogs with methoxyaryl groups have shown anti-inflammatory activity in preclinical studies .
Structural Analog 3: 4-Methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine
- Molecular formula : C₇H₆F₃N₅S (estimated).
- Key differences: Replaces the pyrrole core with a pyrazole ring.
- Synthesis : Pyrazole-thiazole hybrids are often synthesized via cyclocondensation of hydrazines with β-ketoesters followed by thiazole ring formation .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine?
- Methodology :
- Cyclocondensation : Use precursors like substituted pyrroles and thiazole amines under reflux with polar solvents (e.g., DMF, THF). For example, cyclization with sodium hydroxide or sulfuric acid can yield the thiazole core .
- Huisgen Cycloaddition : Employ "click chemistry" between azides and alkynes to construct the triazole or thiazole heterocycles, as demonstrated in structurally similar compounds .
- Key Reaction Conditions : Maintain temperatures between 80–100°C and monitor pH to avoid side reactions. Purification via column chromatography or recrystallization is critical for isolating the target compound .
Q. How can the structural integrity of this compound be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : Use , , and NMR to verify substituent positions and assess electronic environments .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) .
- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., C–H⋯N) and supramolecular packing, as seen in analogous triazole-thiazole hybrids .
Q. What initial biological screening assays are appropriate for this compound?
- In Vitro Assays :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution to determine MIC values .
- Enzyme Inhibition : Screen for kinase or protease inhibition via fluorometric or colorimetric assays (e.g., ATPase activity measurements) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Functional Group Variation : Modify the trifluoromethylphenyl or dimethylpyrrole groups to assess their impact on target binding. For example, replace CF with Cl or Br to study electronic effects .
- Computational Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases) based on the compound’s electron density isosurfaces and electrostatic potential (MEP) maps .
Q. How can contradictory data in biological activity between studies be resolved?
- Troubleshooting Steps :
- Purity Verification : Re-analyze compound purity via HPLC and compare batch-to-batch consistency .
- Assay Standardization : Control variables like solvent (DMSO concentration), cell line passage number, and incubation time to minimize variability .
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity alongside enzymatic assays) .
Q. What computational methods predict the compound’s physicochemical and pharmacokinetic properties?
- DFT Calculations :
- B3LYP/6-311G(d,p) : Calculate HOMO-LUMO energy gaps to assess reactivity and charge transfer potential .
- Thermodynamic Properties : Simulate Gibbs free energy and entropy changes at varying temperatures to predict stability under physiological conditions .
- ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
